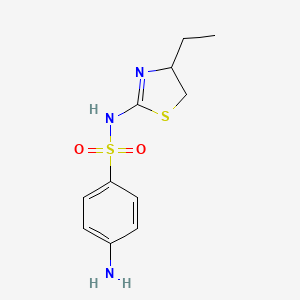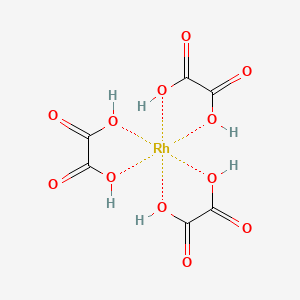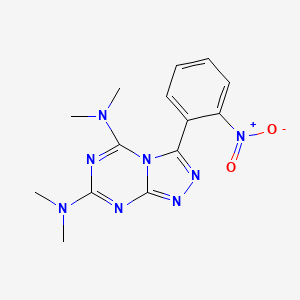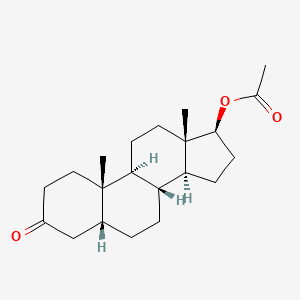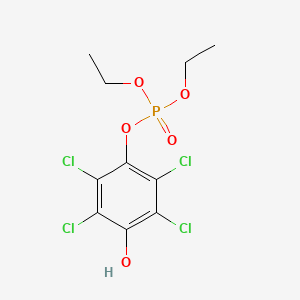![molecular formula C10H12F3NO2 B12802936 [5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol CAS No. 62522-88-7](/img/structure/B12802936.png)
[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 259674:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 259674 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of NSC 259674 is carried out under good manufacturing practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 259674 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
NSC 259674 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPM8 ion channel and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored for its potential therapeutic applications in treating neuropathic pain and other conditions involving TRPM8.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
NSC 259674 exerts its effects by selectively antagonizing the TRPM8 ion channel. This ion channel is involved in the sensation of cold and the regulation of various physiological processes. By blocking TRPM8, NSC 259674 can modulate cellular signaling pathways and reduce pain sensations. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
- TRPM8 antagonist 1
- TRPM8 antagonist 3
- TRPM8 antagonist 4
Comparison: NSC 259674 stands out due to its high potency and selectivity for the TRPM8 ion channel. Compared to other similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations. Additionally, NSC 259674 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development .
Properties
CAS No. |
62522-88-7 |
|---|---|
Molecular Formula |
C10H12F3NO2 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)9-7(5-16)6(4-15)8-2-1-3-14(8)9/h15-16H,1-5H2 |
InChI Key |
AASPXESVTPMRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C(F)(F)F)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


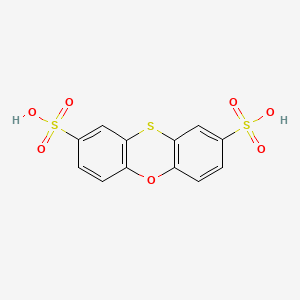
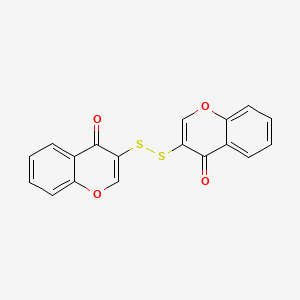
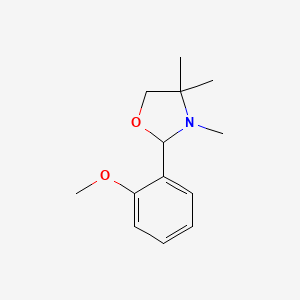
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)

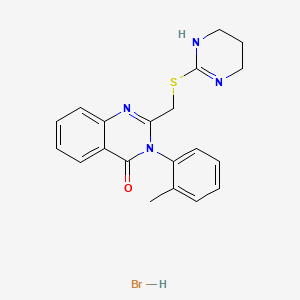
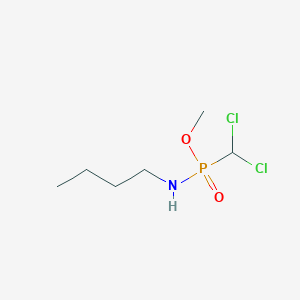
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
